molecular formula C21H25NO4 B1671577 Glaucine CAS No. 475-81-0

Glaucine

Cat. No. B1671577
CAS RN: 475-81-0
M. Wt: 355.4 g/mol
InChI Key: RUZIUYOSRDWYQF-HNNXBMFYSA-N
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Description

Glaucine is an alkaloid isolated from Glaucium flavum Crantz with antitussive, bronchodilation, and anti-inflammatory properties . It is a selective and orally active phosphodiesterase 4 (PDE4) inhibitor .


Synthesis Analysis

Glaucine biosynthesis involves O-methyltransferases in Glaucium flavum . GFLOMT2, GFLOMT1, and GFLOMT6 are enzymes that accept 1-benzylisoquinolines with differential substrate and regiospecificity . A study also explored the possibility of simultaneous glaucine recovery, ionic liquid (IL) recycling, and water removal in a single technological step .


Molecular Structure Analysis

Glaucine has a molecular formula of C21H25NO4 . It has a total of 54 bonds, including 29 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 4 six-membered rings, 4 ten-membered rings, 1 twelve-membered ring, 1 tertiary amine (aliphatic), and 4 ethers (aromatic) .


Chemical Reactions Analysis

Glaucine can undergo two successive hydrogen transfers under attack by an oxidizing radical . The hydroxyl groups of glaucine could also participate via the Hydrogen Atom Transfer (HAT) mechanism .


Physical And Chemical Properties Analysis

Glaucine has a density of 1.2±0.1 g/cm3, a boiling point of 487.0±45.0 °C at 760 mmHg, and a flash point of 140.2±25.9 °C . It has a molar refractivity of 100.8±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 304.8±3.0 cm3 .

Scientific Research Applications

Metabolism and Toxicological Detection

Glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), is primarily used as a cough suppressant but also as a recreational drug. Research has explored its metabolism and toxicological analysis in rat urine using various chromatography and mass spectrometry techniques. Metabolic pathways for glaucine include O-demethylation, N-demethylation, hydroxylation, N-oxidation, and glucuronidation or sulfation of phenolic metabolites. This study is significant for understanding glaucine's metabolism and aiding in its detection in cases of abuse or poisoning (Meyer et al., 2013).

Hepatic Metabolism

Another study focused on glaucine's hepatic metabolism and its interaction with cytochrome P450 isoforms. The research aimed to assess the involvement of various P450 isoforms in glaucine's metabolism and their kinetic parameters. The study's findings are crucial for predicting potential drug interactions and understanding glaucine's pharmacokinetics (Meyer et al., 2013).

Vasorelaxant Effect

Glaucine's vasorelaxant effects were studied in rat aortic rings. The research demonstrated that glaucine relaxes tension induced by potassium and noradrenaline in rat aortic rings without endothelium. This suggests that glaucine has an intracellular effect and acts on the cell membrane by blocking voltage-dependent and receptor-operated calcium channels, which is relevant for cardiovascular pharmacology (Loza et al., 1993).

Anti-inflammatory and Analgesic Effects

A study on rats and mice compared glaucine's anti-inflammatory, analgesic, and antipyretic effects with indomethacin. Glaucine was found effective in suppressing carrageenan-induced paw edema, lipopolysaccharide-induced fever, and acetic acid-induced abdominal constriction. Notably, unlike indomethacin, glaucine did not produce gastric ulcerations at high doses, highlighting its potential as a safer anti-inflammatory and analgesic agent (Pinto et al., 1998).

Bronchodilator and Anti-inflammatory Activities

Glaucine's role as a phosphodiesterase 4 inhibitor has been studied in the context of asthma treatment. It demonstrated bronchodilator and anti-inflammatory activities in vitro studies in human airway smooth muscle and polymorphonuclear leukocytes. Thesefindings support the potential of phosphodiesterase 4 inhibitors like glaucine in asthma treatment, providing insights into new therapeutic strategies (Cortijo et al., 1999).

Inhibitory Action on MMP-9 Gene Expression in Cancer

Glaucine has been shown to inhibit MMP-9 gene expression, which is crucial in cancer cell invasion and metastasis. This study demonstrated that glaucine suppresses the activation of nuclear transcription factor NF-κB in human breast cancer cells, suggesting its potential in controlling cancer growth and invasiveness (Kang et al., 2015).

Glaucine in Traditional Medicine

Glaucine, an alkaloid component of the Chinese herbal plant Corydalis yanhusuo W.T. Wang, has been studied for its effects on P-glycoprotein and multidrug resistance-associate protein 1 in resistant cancer cells. This highlights the role of glaucine in enhancing chemotherapy efficacy and addressing drug resistance in cancer treatment (Lei et al., 2013).

Anti-inflammatory Action and Toll-like Receptor Mediation

Glaucine's anti-inflammatory action was further evidenced in its influence on nitric oxide and cytokine production. It inhibited TNF-alpha and IL-6 production induced by various Toll-like receptor ligands, suggesting its usefulness in treating acute and chronic inflammatory diseases (Remichkova et al., 2009).

Safety And Hazards

Glaucine is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZIUYOSRDWYQF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8031100
Record name D-Glaucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glaucine

CAS RN

475-81-0
Record name (+)-Glaucine
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Record name Glaucine, d
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Record name Glaucine
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Record name D-Glaucine
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Record name (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline
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Record name GLAUCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,170
Citations
J Cortijo, V Villagrasa, R Pons, L Berto… - British journal of …, 1999 - Wiley Online Library
… by glaucine appears mainly responsible for the relaxant effect of glaucine in human isolated bronchus while PDE4 inhibition contributes to the inhibitory effects of glaucine in human …
Number of citations: 102 bpspubs.onlinelibrary.wiley.com
DS Bhakuni, S Jain - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
… precursors into glaucine is The regiospecificity of the label in the biosynthetic glaucine (5) … Biosynthetic glaucine (8) was treated with methyl iodide to afford glaucine methiodide (9) …
Number of citations: 11 pubs.rsc.org
M Spasova, S Philipov, L Nikolaeva-Glomb… - Bioorganic & medicinal …, 2008 - Elsevier
The aporphine alkaloid glaucine has been converted into 3-aminomethylglaucine and its free amino group has been linked to cinnamic, ferulic, sinapic, o-, and p-coumaric acids. The …
Number of citations: 68 www.sciencedirect.com
F Orallo, MI Loza, N Vivas, A BadÃa… - British journal of …, 1993 - ncbi.nlm.nih.gov
… Our results show that (+ )-glaucine inhibits the contractions induced by noradrenaline and methoxamine more strongly than those induced by Ca2" in calcium-free high-potassium …
Number of citations: 19 www.ncbi.nlm.nih.gov
H Gastpar, D Criscuolo, HA Dieterich - Current medical research …, 1984 - Taylor & Francis
… and from 3.0 to 0.47 after glaucine (p<0.001 … glaucine (p<0.001 between treatments). Constipation and nausea were reported by 9patients on codeine and by no patient on glaucine (p<…
Number of citations: 31 www.tandfonline.com
M Asencio, B Delaquerriere, BK Cassels… - Pharmacology …, 1999 - Elsevier
The aporphine alkaloids boldine and glaucine have been reported to show “neuroleptic-like” actions in mice, suggesting that they may act as dopamine antagonists. We have found that …
Number of citations: 57 www.sciencedirect.com
F Orallo, AF Alzueta, M Campos‐Toimil… - British journal of …, 1995 - Wiley Online Library
… Hypotension is the characteristic result of the action of (+ )-glaucine on the cardiovascular system (… Like papaverine, (+)-glaucine has been observed to relax directly vascular and non-…
Number of citations: 29 bpspubs.onlinelibrary.wiley.com
MP Cava, MJ Mitchell, SC Havlicek… - Journal of Organic …, 1970 - ACS Publications
The stilbene-phenanthrene photocyclization reaction has been employed as the key step in new synthetic routes to the aporphine alkaloids nuciferine (4) and glaucine (3). Thus, …
Number of citations: 100 pubs.acs.org
PJ Davis, D Wiese, JP Rosazza - Journal of the Chemical Society …, 1977 - pubs.rsc.org
… This phenomenon has been observed with glaucine and other aporphines studied in our laboratory. Since little glaucine remains in the fermentation after 7 days, both isomers are …
Number of citations: 26 pubs.rsc.org
L Chang, JM Hagel, PJ Facchini - Plant physiology, 2015 - academic.oup.com
Transcriptome resources for the medicinal plant Glaucium flavum were searched for orthologs showing identity with characterized O-methyltransferases (OMTs) involved in …
Number of citations: 42 academic.oup.com

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